(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is a synthetic compound classified under isoindolinone derivatives. It is characterized by the presence of a fluorine atom at the 6th position and a piperidin-3-yl group attached to the isoindolinone core. This compound is of significant interest in scientific research due to its potential biological activities and applications in medicinal chemistry, particularly in drug development and material science .
The compound is cataloged with the Chemical Abstracts Service number 1787331-47-8 and is primarily utilized in various scientific applications, including organic synthesis and biological studies. Its classification as an isoindolinone derivative positions it within a group of compounds known for diverse pharmacological properties, making it valuable in both academic and industrial research settings .
The synthesis of (S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride typically involves several key steps:
Industrial production methods are optimized for large-scale synthesis, employing continuous flow reactors and automated purification techniques to ensure high yield and purity.
The molecular formula for (S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride can be represented as follows:
The compound features a bicyclic isoindolinone structure, with specific stereochemistry indicated by its (S)-configuration, contributing to its unique chemical properties and potential interactions with biological targets .
(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride can undergo various chemical reactions, including:
The mechanism of action for (S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors, modulating their activity and influencing cellular pathways. Its exact targets depend on the context of its application, but it has been noted for potential effects on tumor necrosis factor alpha levels, which are critical in inflammatory responses .
(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride exhibits several notable physical and chemical properties:
Additional analyses such as melting point determination and spectral analysis (NMR, IR) are commonly employed to characterize this compound further .
(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride has a broad range of applications in scientific research:
The synthesis of (S)-6-fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride begins with constructing the fluorinated isoindolinone scaffold. The primary route involves cyclization reactions between 4-fluorophthalic anhydride derivatives and amines. Under acidic conditions (e.g., acetic acid, 110°C), this yields 6-fluoroisoindolin-1-one intermediates through dehydration-driven ring closure . Alternative pathways include Niementowski condensation, where fluorinated anthranilic acid derivatives react with carbonyl compounds under microwave irradiation, reducing reaction times to 15–30 minutes while maintaining yields >75% [3] [5].
Fluorine positioning is critical: Electrophilic fluorination using Selectfluor® at the 6-position occurs before ring formation, as post-cyclization fluorination risks regioisomeric impurities. Studies confirm that late-stage fluorination reduces yield by 20–30% compared to pre-functionalized building blocks [4]. The table below summarizes core formation strategies:
Table 1: Isoindolinone Core Synthesis Methods
Method | Conditions | Yield Range | Key Advantage |
---|---|---|---|
Anhydride-Amine Cyclization | AcOH, 110°C, 8h | 65–78% | High regioselectivity |
Niementowski Condensation | Microwave, 150°C, 0.5h | 75–82% | Rapid synthesis |
Pd-Catalyzed Carbonylation | Pd(OAc)₂, CO, 80°C, 12h | 60–70% | Tolerates sensitive substituents |
Stereocontrolled incorporation of the piperidine moiety employs three principal strategies:
Chiral Pool Synthesis: (S)-N-Boc-piperidine-3-carboxylic acid serves as a stereochemically defined building block. Activation via carbodiimide-mediated coupling (EDC/HOBt) with 6-fluoroisoindoline precursors achieves C–N bond formation, preserving enantiopurity. Subsequent Boc deprotection with HCl/dioxane liberates the amine for salt formation .
Asymmetric Hydrogenation: Prochiral 2-(3-pyridinyl)isoindolin-1-ones undergo enantioselective reduction using Ir-(S)-BINAP catalysts. This method delivers (S)-enriched products with 90–95% ee under mild H₂ pressure (50 psi) but requires expensive catalysts [5].
Chiral Auxiliary Approaches: Glycidyl methacrylate-derived auxiliaries temporarily anchor piperidine precursors. After diastereoselective alkylation (dr >8:1), hydrolytic auxiliary removal yields enantiomerically pure amines. Though step-intensive, this route achieves >99% ee [3].
Table 2: Stereoselective Piperidinyl Incorporation Performance
Method | Stereoselectivity | Yield | Limitations |
---|---|---|---|
Chiral Pool | >99% ee | 70–75% | Limited Boc-amine availability |
Asymmetric Hydrogenation | 90–95% ee | 65–70% | High catalyst cost |
Chiral Auxiliary | >99% ee | 55–60% | Multi-step complexity |
Racemic mixtures of 6-fluoro-2-(piperidin-3-yl)isoindolin-1-one require resolution to isolate the pharmacologically relevant (S)-enantiomer. Two dominant methods prevail:
Preparative Chiral Chromatography: Polysaccharide-based stationary phases (Chiralpak® AD-H) separate enantiomers using hexane:isopropanol:diethylamine (85:15:0.1 v/v). Baseline resolution (Rs >1.5) is achieved with a 5 mg/mL loading capacity. This technique delivers >99.5% ee but incurs high solvent costs for scale-up .
Diastereomeric Salt Crystallization: Racemic free bases treated with (D)-(-)-di-p-toluoyl-tartaric acid (DPTTA) in ethanol yield insoluble (R)-DPTTA salts. The (S)-enantiomer remains in the mother liquor, isolated as the free base after extraction (85% yield, 98% ee). Recrystallization from acetonitrile upgrades enantiopurity to >99.5% [3].
Emerging methods include enzymatic resolution using lipase B (CAL-B) to selectively acylate the (R)-enantiomer, leaving the (S)-amine unreacted (40% conversion, >99% ee). However, substrate specificity limits broad adoption [5].
Converting the free base to hydrochloride salt enhances stability and water solubility. Critical parameters include:
Solvent Selection: Hydrochloric acid addition in anhydrous THF or 2-butanone prevents hydrolysis. Aqueous HCl induces amide bond cleavage, reducing purity to <90% .
Stoichiometry & Temperature: Controlled addition of 1.05–1.10 equivalents of HCl (3M in cyclopentyl methyl ether) at 0–5°C minimizes dihydrochloride formation. Warming to 25°C precipitates the product in >98% purity [5].
Crystallization Optimization: Anti-solvent addition (diisopropyl ether) to salt solutions in isopropanol increases crystal yield to 92%. Process analytical technology (PAT) confirms polymorphic consistency via in-situ Raman spectroscopy [3].
Table 3: Hydrochloride Salt Formation Optimization
Parameter | Optimal Condition | Purity Outcome | Yield |
---|---|---|---|
Solvent | Anhydrous THF | >98.5% | 90% |
HCl Equivalents | 1.05–1.10 eq | 98.2–99.1% | 88–92% |
Temperature Profile | 0°C → 25°C gradual warming | >99% | 93% |
Anti-Solvent | Diisopropyl ether | 98.7% | 95% |
Solubility studies confirm the hydrochloride salt exhibits 5–8 times higher aqueous solubility (12.3 mg/mL) than the free base (1.8 mg/mL), facilitating biological testing formulations [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1